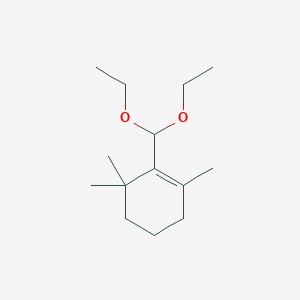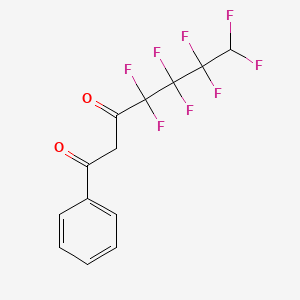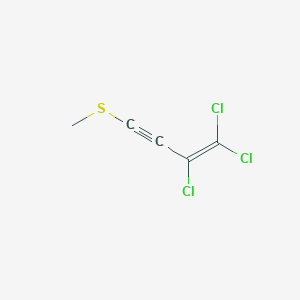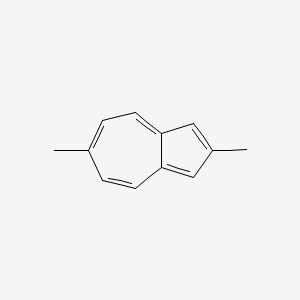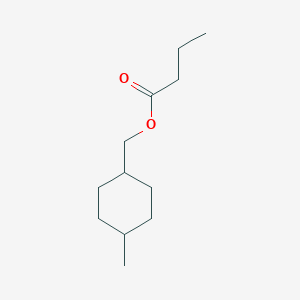![molecular formula C14H20O B14497738 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene CAS No. 65001-75-4](/img/structure/B14497738.png)
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a tert-butyl group and an allyl ether group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with an appropriate allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the phenol, followed by the addition of allyl bromide to form the desired ether product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-tert-butylphenol and allyl bromide, providing better control over reaction conditions and minimizing side reactions .
化学反応の分析
Types of Reactions
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the allyl group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidative cleavage.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
科学的研究の応用
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl ether group allows for potential interactions with nucleophiles, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features, including a tert-butyl group and an allyl ether group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group, used in various synthetic applications.
Uniqueness
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the allyl ether and tert-butyl groups makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
65001-75-4 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1-but-3-en-2-yloxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H20O/c1-6-11(2)15-13-9-7-12(8-10-13)14(3,4)5/h6-11H,1H2,2-5H3 |
InChIキー |
AJIXYEDLEWVOQY-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)OC1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


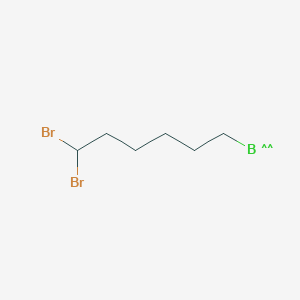
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
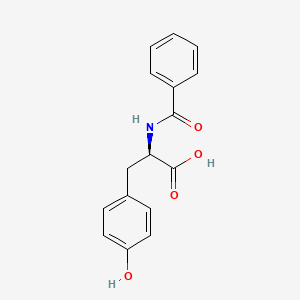
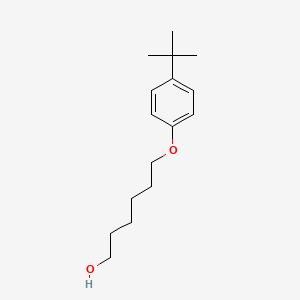
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
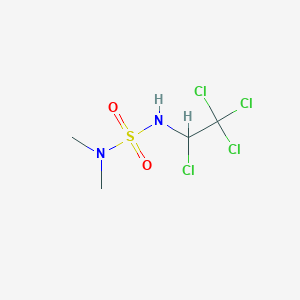
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
